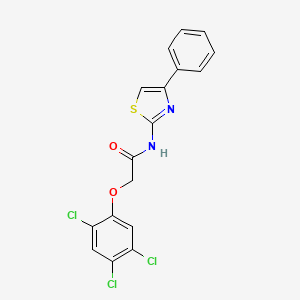
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(diphenylmethyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(diphenylmethyl)piperazine hydrochloride, commonly known as BDMP, is a chemical compound that has been extensively used in scientific research. It belongs to the class of psychoactive substances and is known for its ability to bind to serotonin receptors in the brain. The compound has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
作用机制
BDMP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also acts as an antagonist at the 5-HT2B receptor. The compound has been shown to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BDMP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The compound has also been shown to increase the expression of certain genes involved in neuroplasticity, which is thought to contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of BDMP in lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it safer to handle and easier to work with in a laboratory setting. However, one limitation of BDMP is its relatively low potency compared to other psychoactive compounds. This can make it more difficult to achieve significant therapeutic effects in animal models.
未来方向
There are several potential future directions for research on BDMP. One area of interest is the development of more potent analogs of the compound that could have greater therapeutic efficacy. Another area of interest is the investigation of the long-term effects of BDMP on the brain and behavior. Finally, there is a need for more clinical trials to investigate the safety and efficacy of BDMP in humans.
合成方法
BDMP is synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with diphenylmethylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of BDMP. The purity of the compound can be enhanced by recrystallization.
科学研究应用
BDMP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. BDMP has also been studied for its potential use in the treatment of schizophrenia. It has been shown to have antipsychotic effects in animal models and has been suggested as a potential alternative to traditional antipsychotic drugs. BDMP has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1,3-benzodioxol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3.ClH/c28-25(21-11-12-22-23(17-21)30-18-29-22)27-15-13-26(14-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-12,17,24H,13-16,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXHSUVLZJMTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)